molecular formula C14H14N6O3 B2877556 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-15-6

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2877556
CAS RN: 1105197-15-6
M. Wt: 314.305
InChI Key: KRLNUBKCBPTWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative, and its molecular formula is C16H14N6O3.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by El-ziaty et al. (2016) detailed the synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating their potent antimicrobial activity. The compounds, including derivatives of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, were synthesized and showed significant efficacy against various pathogens (El-ziaty et al., 2016). Similarly, Şener et al. (2017) synthesized a series of diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibited notable antimicrobial and radical scavenging activities, highlighting the versatile potential of these compounds in developing new antimicrobial agents (Şener et al., 2017).

Antiviral Evaluation

Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives starting from a related compound and tested them for antiviral activity against Herpes Simplex Virus type-1 (HSV-1). This study suggests the potential of these compounds in antiviral therapies (Shamroukh et al., 2007).

Anticancer Activity

The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity has been documented by Abdellatif et al. (2014), who synthesized a series of compounds and evaluated their efficacy against the MCF-7 human breast adenocarcinoma cell line. Their findings indicate some derivatives, particularly those with nitrobenzylideneamino substitution, showed promising inhibitory activity, suggesting a potential avenue for anticancer drug development (Abdellatif et al., 2014).

properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23/h1-4,7,9H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLNUBKCBPTWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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